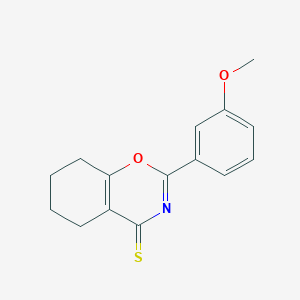

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-17-11-6-4-5-10(9-11)14-16-15(19)12-7-2-3-8-13(12)18-14/h4-6,9H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVAKNPWAOKJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=S)C3=C(O2)CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326084 | |

| Record name | 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

710985-76-5 | |

| Record name | 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyphenylamine with a suitable thioester in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1 5,6,7,8-Tetrahydro-2-phenyl-4H-1,3-benzoxazine-4-thione This analogue replaces the 3-methoxyphenyl group with a simple phenyl ring. Comparative studies suggest that the 3-methoxy substitution enhances hydrogen-bonding capacity, which may improve binding affinity in biological systems (e.g., enzyme inhibition) .

2.1.2 4-Methyl-4H-benzo[1,4]oxazine-3-thione This compound lacks the tetrahydrofused ring and features a methyl group at position 3. The rigid, planar structure contrasts with the conformational flexibility of the tetrahydro ring in the target compound.

Substituent Position Effects

2.2.1 2-(4-Methoxyphenyl) Derivatives Compounds with 4-methoxyphenyl substituents (e.g., JWH-201 in ) exhibit distinct electronic properties due to the para-methoxy group’s resonance effects. In tyrosinase inhibition studies, 3-methoxyphenyl derivatives (e.g., 2-(3-methoxyphenyl)ethanol) showed significantly lower activity (6.7% inhibition at 4 mM) compared to 4-hydroxyphenyl analogues (42.5% inhibition), highlighting the critical role of substituent position in bioactivity .

2.2.2 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine

This benzoxathiine derivative () replaces the oxazine-thione core with a sulfur-containing benzoxathiine ring. The thiophene substituent introduces π-conjugation, altering electronic absorption spectra. The thione group in the target compound may offer greater redox versatility compared to the thioether in benzoxathiines .

Heterocyclic Analogues

2.3.1 N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

This compound () shares the 3-methoxyphenyl group but incorporates a benzothiazole core. The acetamide linkage and trifluoromethyl group enhance metabolic stability, suggesting divergent pharmacological applications compared to the benzoxazine-thione scaffold .

2.3.2 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

The oxadiazole-thione core () lacks the fused cyclohexane ring, resulting in a planar structure. Such compounds are often explored as kinase inhibitors, whereas benzoxazine-thiones may prioritize cyclooxygenase or tyrosinase targets due to their bulkier, flexible frameworks .

Key Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Flexibility : The thione group in the target compound allows for versatile derivatization, as seen in the use of P₂S₅ for analogous syntheses .

- Biological Activity : The 3-methoxyphenyl group’s position correlates with reduced tyrosinase inhibition compared to para-substituted analogues, suggesting tailored design for specific enzyme targets .

- Regulatory Considerations : While 2-(3-methoxyphenyl) derivatives like Methoxetamine are regulated (), the tetrahydro-benzoxazine-thione core may offer a safer profile for drug development .

Biological Activity

2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : 2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

- Molecular Formula : C16H17N1O1S1

- Molecular Weight : 285.38 g/mol

The biological activity of this compound appears to be linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

- Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : It has demonstrated activity against several bacterial strains, suggesting a potential role as an antimicrobial agent.

Biological Activity Data

Case Study 1: Anticancer Activity

A study investigated the effects of 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 30 µM. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL for both organisms. This suggests its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What advanced techniques (X-ray crystallography, in silico SAR) elucidate structure-activity relationships?

- Methodology :

- X-ray Crystallography : Resolve bond lengths (C=S: ~1.65 Å) and dihedral angles.

- SAR Modeling : Use CoMFA/CoMSIA to correlate substituents with bioactivity.

- Case Study : Methoxy group orientation modulates π-π stacking with enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.